Cas no 1437794-56-3 ((5-Chloro-4-methyl-2-nitrophenyl)acetic acid)

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative featuring chloro, methyl, and nitro functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enhances reactivity in electrophilic and nucleophilic transformations, making it valuable for constructing complex molecular frameworks. The nitro group facilitates further functionalization, while the chloro and methyl substituents contribute to steric and electronic modulation. The compound exhibits moderate stability under standard conditions, though storage in a cool, dry environment is recommended. Its well-defined structure ensures consistent performance in synthetic applications, supporting precise and reproducible results.
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid structure
1437794-56-3 structure
Product name:(5-Chloro-4-methyl-2-nitrophenyl)acetic acid
CAS No:1437794-56-3
MF:C9H8ClNO4
Molecular Weight:229.617121696472
CID:4599823

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • (5-Chloro-4-methyl-2-nitrophenyl)acetic acid
    • 2-(5-chloro-4-methyl-2-nitrophenyl)acetic acid
    • 5-Chloro-4-methyl-2-nitrophenylacetic acid
    • インチ: 1S/C9H8ClNO4/c1-5-2-8(11(14)15)6(3-7(5)10)4-9(12)13/h2-3H,4H2,1H3,(H,12,13)
    • InChIKey: YNSRHOWGWYFOQN-UHFFFAOYSA-N
    • SMILES: ClC1=CC(CC(=O)O)=C(C=C1C)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 265
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 83.1

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010006936-500mg
5-Chloro-4-methyl-2-nitrophenylacetic acid
1437794-56-3 97%
500mg
798.70 USD 2021-07-06
TRC
C587648-250mg
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid
1437794-56-3
250mg
$190.00 2023-05-18
A2B Chem LLC
AF00723-5g
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid
1437794-56-3 98%
5g
$662.00 2024-04-20
TRC
C587648-100mg
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid
1437794-56-3
100mg
$98.00 2023-05-18
TRC
C587648-500mg
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid
1437794-56-3
500mg
$293.00 2023-05-18
Alichem
A010006936-250mg
5-Chloro-4-methyl-2-nitrophenylacetic acid
1437794-56-3 97%
250mg
494.40 USD 2021-07-06
Alichem
A010006936-1g
5-Chloro-4-methyl-2-nitrophenylacetic acid
1437794-56-3 97%
1g
1,519.80 USD 2021-07-06
Crysdot LLC
CD12143515-5g
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid
1437794-56-3 95+%
5g
$564 2024-07-23
TRC
C587648-1g
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid
1437794-56-3
1g
$414.00 2023-05-18
A2B Chem LLC
AF00723-1g
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid
1437794-56-3 98%
1g
$209.00 2024-04-20

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid 関連文献

(5-Chloro-4-methyl-2-nitrophenyl)acetic acidに関する追加情報

Introduction to (5-Chloro-4-methyl-2-nitrophenyl)acetic Acid (CAS No. 1437794-56-3)

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid, identified by its CAS number 1437794-56-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitroaromatic derivatives, characterized by its aromatic ring substituted with chloro, methyl, and nitro groups. The unique structural configuration of this molecule imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural framework of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid consists of a benzene ring substituted at the 5-position with a chloro group, at the 4-position with a methyl group, and at the 2-position with a nitro group. This arrangement results in a molecule with high electron-withdrawing effects, primarily due to the presence of the nitro group, which significantly influences its reactivity and interaction with biological systems. The chloro and methyl groups contribute to the molecule's lipophilicity, enhancing its solubility in organic solvents and facilitating its incorporation into complex synthetic pathways.

In recent years, (5-Chloro-4-methyl-2-nitrophenyl)acetic acid has been extensively studied for its potential applications in drug development. Its nitroaromatic core is a common motif in many pharmacologically active compounds, exhibiting diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The nitro group, in particular, can be reduced to an amine under specific conditions, leading to the formation of pharmacologically relevant derivatives. This transformation has been explored in several research studies aiming to develop novel therapeutic agents.

One of the most compelling aspects of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid is its role as a key intermediate in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical studies, demonstrating efficacy in reducing inflammation without significant side effects. The structural versatility of this compound allows for further modifications, enabling the creation of analogs with enhanced pharmacokinetic profiles.

The synthesis of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid typically involves multi-step organic reactions starting from commercially available precursors. The process often begins with the nitration of an appropriate aromatic substrate followed by selective chlorination and methylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups with high precision. These synthetic strategies highlight the compound's importance as a building block in modern medicinal chemistry.

The biological activity of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid has been investigated in various cellular and animal models. Studies have shown that derivatives of this compound can modulate key signaling pathways involved in inflammation and cancer progression. For example, certain analogs have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in producing pro-inflammatory mediators like prostaglandins. Such findings underscore the potential of this compound as a lead structure for developing new therapeutic interventions.

In addition to its pharmaceutical applications, (5-Chloro-4-methyl-2-nitrophenyl)acetic acid has found utility in materials science and industrial chemistry. Its unique electronic properties make it suitable for use in organic electronics, where it can serve as a precursor for conductive polymers and dyes. The compound's stability under various conditions also makes it valuable for industrial processes requiring robust intermediates.

The future prospects for (5-Chloro-4-methyl-2-nitrophenyl)acetic acid are promising, with ongoing research focusing on expanding its applications and understanding its mechanisms of action more comprehensively. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery of new derivatives with enhanced biological activity. Furthermore, collaborations between academic institutions and pharmaceutical companies will likely drive innovation in leveraging this compound for next-generation therapeutics.

In conclusion, (5-Chloro-4-methyl-2-nitrophenyl)acetic acid is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features and versatile reactivity make it an invaluable tool for researchers seeking to develop novel drugs and materials. As our understanding of its properties continues to grow, so too will its impact on scientific discovery and technological advancement.

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